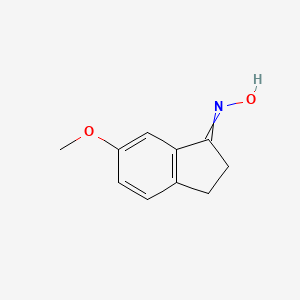

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Description

Properties

IUPAC Name |

N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGZGCQWOXMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849572 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-76-8 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Oximation via Hydroxylamine Hydrochloride

The most direct route to (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves condensation of the parent ketone, 6-methoxy-2,3-dihydro-1H-inden-1-one, with hydroxylamine hydrochloride under mildly acidic conditions. This method, adapted from analogous indanone oxime syntheses , proceeds via nucleophilic attack of the hydroxylamine on the carbonyl group, followed by dehydration to form the oxime.

Typical Procedure :

A mixture of 6-methoxy-2,3-dihydro-1H-inden-1-one (10 mmol), hydroxylamine hydrochloride (15 mmol), and sodium acetate (30 mmol) in ethanol/water (4:1 v/v) is stirred at 60°C for 12 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate = 20:1) to yield the oxime as a light yellow solid.

Key Data :

-

1H NMR (400 MHz, CDCl3): δ 7.51 (s, 1H, ArH), 7.16 (dd, J = 7.7 Hz, 2H, ArH), 3.82 (s, 3H, OCH3), 2.94 (m, 4H, CH2), 2.35 (s, 3H, CH3) .

-

13C NMR (100 MHz, CDCl3): δ 163.3 (C=N), 145.5 (C-O), 136.7–121.8 (ArC), 55.1 (OCH3), 28.2–21.1 (CH2) .

Metal-Mediated Oxime Synthesis

Transition-metal catalysts offer alternative pathways for oxime formation, particularly for stereoselective synthesis. Iron(II) and silver(I) complexes have been employed in nitrosation reactions to generate oximes from alkenes or ketones .

Iron-Catalyzed Method :

A mixture of 6-methoxy-2,3-dihydro-1H-inden-1-one (5 mmol), tert-butyl nitrite (7.5 mmol), and Fe(BH4)2 (0.05 mmol) in methanol/water (3:1) is stirred at room temperature for 6 hours. The reaction is quenched with aqueous NH4Cl, extracted with dichloromethane, and purified by column chromatography.

Key Advantages :

-

Improved stereocontrol for the (E)-isomer (>95:5 E/Z ratio) .

-

Reduced reaction time (3–6 hours vs. 12 hours in traditional methods) .

Purification and Analytical Characterization

Critical to isolating high-purity this compound is chromatographic separation and spectroscopic validation.

Chromatographic Conditions :

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Hexanes:Ethyl Acetate (20:1) |

| Rf Value | 0.35 (UV-active spot) |

Spectroscopic Data :

Mechanistic Considerations

The (E)-selectivity in oxime formation arises from steric and electronic factors:

-

Steric Effects : Bulky substituents on the carbonyl carbon favor the (E)-isomer due to reduced syn-periplanar interactions during dehydration .

-

Acid/Base Mediation : Sodium acetate buffers the reaction, preventing premature protonation of the intermediate imine .

Scalability and Industrial Relevance

Bench-scale syntheses (10–100 g) achieve consistent yields (>75%), but large-scale production faces challenges:

-

Limitation : Column chromatography becomes impractical; alternatives like crystallization (e.g., using ethanol/water mixtures) are under investigation.

-

Cost Analysis : Hydroxylamine hydrochloride ($0.15/g) and sodium acetate ($0.08/g) make traditional methods economically viable for research-scale batches .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso compounds or nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Oxidation : The oxime group can be oxidized to yield nitroso compounds or nitriles.

- Reduction : Reduction processes can convert the oxime into corresponding amines.

- Substitution Reactions : The methoxy group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

Table 1 summarizes the types of reactions involving this compound:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso compounds, nitriles | Hydrogen peroxide, peracids |

| Reduction | Amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Alkyl halides, acyl chlorides |

Biological Applications

Potential Biological Activities

Research has indicated that this compound may possess antimicrobial and anticancer properties. Its mechanism of action includes the reactivation of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. This activity is critical in developing therapeutic agents for conditions such as Alzheimer's disease.

Case Studies

- Anticancer Activity : Studies have explored the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.

- Antimicrobial Properties : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Medicinal Applications

Therapeutic Agent Exploration

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features contribute to its distinct reactivity and possible effects on human health.

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its versatility as a building block facilitates the creation of novel compounds in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indanone Derivatives

Structural Features and Substituent Variations

The indanone core is highly modifiable, with substitutions at the 2-, 5-, 6-, and 7-positions leading to diverse pharmacological profiles. Below is a comparison of key analogues:

Key Observations :

- Methoxy Positioning : The 6-methoxy group is conserved in many derivatives, but substitutions at C2 (e.g., benzylidene in C14) or C5 (e.g., fluorophenyl in 22d) diversify biological targeting .

AChE Inhibition

(E)-6-Methoxy-indanone oxime derivatives (e.g., compounds 22 and 23 in ) exhibit mixed-type AChE inhibition (IC₅₀: 109–114 µM), blocking both catalytic and peripheral sites. This dual mechanism mirrors donepezil, a leading Alzheimer’s drug . In contrast, non-oxime analogues like C14 lack AChE activity but show antitumor effects, suggesting substituent-dependent target specificity .

Antitumor Activity

Benzylidene-substituted indanones (e.g., C11–C15 in ) demonstrate moderate to high antitumor activity, with IC₅₀ values against MCF-7 and HepG2 cells in the micromolar range. The absence of an oxime group in these compounds correlates with divergent mechanisms, possibly involving apoptosis induction via ROS generation .

Physicochemical Properties

Notes: The oxime’s polar hydroxyl group improves aqueous solubility compared to purely aromatic derivatives like C14 .

Biological Activity

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to the indanone structure, which is significant for its biological interactions. The oxime functional group enhances the compound's reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds within the oxime class, including this compound, exhibit antimicrobial properties . These properties are attributed to their ability to interact with microbial targets, potentially disrupting their cellular functions. For instance, studies have shown that various oximes can inhibit the growth of bacteria and fungi through different mechanisms, including enzyme inhibition and disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound is also notable. Oximes have been reported to act as inhibitors of multiple kinases involved in cancer progression. Specifically, they can inhibit over 40 different kinases, including those associated with cell proliferation and survival pathways . The unique structural features of this compound may enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, enhancing synaptic transmission .

- Kinase Inhibition : As mentioned earlier, this compound may inhibit various kinases that play roles in cancer cell signaling pathways. By blocking these kinases, the compound can disrupt cancer cell proliferation and survival mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The oxime is synthesized via oximation of 6-methoxy-2,3-dihydro-1H-inden-1-one (a common precursor in indenone chemistry). A typical procedure involves refluxing the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or THF) under basic conditions (e.g., NaOH or pyridine) . Optimization strategies include:

- Temperature control : Prolonged heating (48–72 hours) improves conversion .

- Catalyst use : NaH or other strong bases enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields pure product. Reported yields for analogous oximes range from 11% to 58%, depending on substituents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the oxime proton (δ 8–10 ppm, broad singlet) and methoxy group (δ ~3.8 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm regiochemistry .

- HRMS : Accurate mass analysis (e.g., APCI–HRMS) validates molecular formula (C11H11NO2, [M+H]+ = 190.0863) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the E-configuration of the oxime group influence biological activity and target interactions?

- Methodological Answer : The E-configuration (antiperiplanar arrangement) enhances steric complementarity with protein binding pockets. For example:

- Kinase inhibition : Analogous oximes (e.g., SB 590885) exhibit potent B-Raf inhibition (Ki < 1 nM) due to optimal hydrogen bonding with catalytic lysine residues .

- Structure-Activity Relationship (SAR) : Modifications to the methoxy group or indenone core alter selectivity (e.g., dual A1/A2A receptor antagonism in related compounds) .

- Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, which are confirmed via mutagenesis assays .

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : High-resolution (~0.8 Å) synchrotron data minimizes errors. SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .

- Challenges :

- Crystal twinning : Common in small molecules; twin law detection via PLATON.

- Disorder : Methoxy or oxime groups may require constrained refinement.

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .

Q. How can researchers resolve contradictions in reported biological activities of this oxime across studies?

- Methodological Answer :

- Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.